2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C8H13N3O2. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves several steps. One common method starts with the preparation of 4-methyl-2-cyanopiperidine, which undergoes hydrolysis to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the reaction of this intermediate with L-tartaric acid to obtain the target compound .
Chemical Reactions Analysis
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on neuronal apoptosis and its role in reducing cell death in models of epilepsy . In medicine, it is being explored for its potential therapeutic applications, including its ability to modulate specific molecular pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate microRNA-128, which plays a role in reducing neuronal apoptosis . This compound may also inhibit certain enzymes involved in lipid synthesis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can be compared with other similar compounds, such as (2R,3S,4R,5R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WDJBINOWWIXZQF-RNFRBKRXSA-N |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2C[C@H](CN2)OC |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Origin of Product |
United States |
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